Benzyl N-(2-aminoethyl)carbamate
CAS No.: 72080-83-2
VCID: VC21536528
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl N-(2-aminoethyl)carbamate is a chemical compound used in various applications, particularly in pharmaceutical synthesis. It is a derivative of carbamic acid, where the amino group is protected by a benzyl group. This compound is crucial for synthesizing complex molecules due to its protective properties. Storage ConditionsBenzyl N-(2-aminoethyl)carbamate should be stored in a dark place, sealed in a dry environment, ideally at a temperature between 2-8°C for the non-hydrochloride form. The hydrochloride form can be stored at ambient temperature . Hazard InformationBenzyl N-(2-aminoethyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . ApplicationsBenzyl N-(2-aminoethyl)carbamate is used as a pharmaceutical intermediate in the synthesis of various drugs. It serves as a protecting group for the amino function, which is crucial in peptide synthesis and other organic syntheses . Synthesis and Chemical ReactionsThe synthesis of Benzyl N-(2-aminoethyl)carbamate typically involves the reaction of 2-aminoethylamine with benzyl chloroformate. This reaction protects the amino group, allowing for further chemical modifications without interference from the amine. Research FindingsResearch on carbamate-protected compounds like Benzyl N-(2-aminoethyl)carbamate highlights their utility in peptide and nucleic acid synthesis. These compounds are versatile intermediates due to their ability to protect amino groups under mild conditions, facilitating the synthesis of complex molecules . |
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CAS No. | 72080-83-2 |
Product Name | Benzyl N-(2-aminoethyl)carbamate |
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | benzyl N-(2-aminoethyl)carbamate |
Standard InChI | InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Standard InChIKey | QMMFTRJQCCVPCE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCN |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCN |
Synonyms | BenzylN-(2-aminoethyl)carbamate;benzyl2-aminoethylcarbamate;72080-83-2;Benzyl(2-aminoethyl)carbamate;N-CBZ-1,2-DIAMINOETHANE;AmbotzZNN1002;AC1MDQPB;AC1Q54LR;N-CBZ-ETHYLENEDIAMINE;SCHEMBL614872;CTK8E2444;MolPort-001-792-917;QMMFTRJQCCVPCE-UHFFFAOYSA-N;ZINC2562440;2-(Benzyloxycarbonylamino)ethylamine;AKOS006230656;MCULE-5091402269;RP03967;N-1-Z-1,2-DiaminoethaneHydrochloride;AJ-40747;AK-82277;AN-37458;BC687559;(phenylmethyl)N-(2-azanylethyl)carbamate;(2-amino-ethyl)-carbamicacidbenzylester |
Reference | Herbst et al. The structural organization of substrate loading in iterative polyketide synthases. Nature Chemical Biology, doi: 10.1038/s41589-018-0026-3, published online 2 April 2018 |
PubChem Compound | 2794257 |
Last Modified | Aug 15 2023 |
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